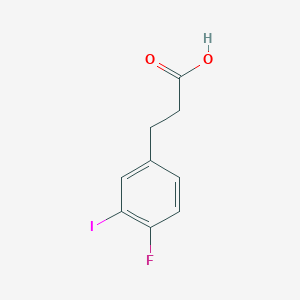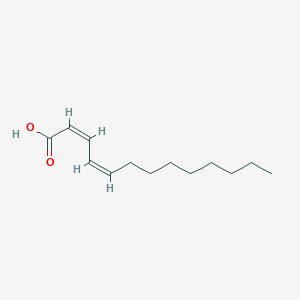
Tridecadienoic acid, (Z,Z)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tridecadienoic acid, (Z,Z)-: is a long-chain fatty acid with the molecular formula C13H22O2 It is characterized by the presence of two double bonds in the Z (cis) configuration
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tridecadienoic acid, (Z,Z)- typically involves the use of specific alkenes and carboxylic acids. One common method includes the reaction of alkenes with carboxylic acids under controlled conditions to form the desired diene structure. The reaction conditions often require the presence of catalysts and specific temperature and pressure settings to ensure the correct configuration of the double bonds.
Industrial Production Methods: Industrial production of Tridecadienoic acid, (Z,Z)- may involve more scalable processes such as the use of biocatalysts or chemical synthesis in large reactors. These methods aim to optimize yield and purity while maintaining the Z configuration of the double bonds. The use of environmentally friendly solvents and reagents is also a consideration in industrial settings.
化学反応の分析
Types of Reactions: Tridecadienoic acid, (Z,Z)- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of epoxides or other oxygenated derivatives.
Reduction: This reaction involves the addition of hydrogen, which can convert the double bonds into single bonds, resulting in a saturated fatty acid.
Substitution: This reaction involves the replacement of one functional group with another, which can lead to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Common reagents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions).
Major Products:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated fatty acids.
Substitution: Halogenated derivatives and other substituted compounds.
科学的研究の応用
Chemistry: Tridecadienoic acid, (Z,Z)- is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, Tridecadienoic acid, (Z,Z)- is studied for its role in cellular processes and its potential as a signaling molecule. It is also used in the study of lipid metabolism and the effects of unsaturated fatty acids on cell membranes.
Medicine: Tridecadienoic acid, (Z,Z)- has potential therapeutic applications due to its anti-inflammatory and antioxidant properties. It is being investigated for its role in the treatment of metabolic disorders and cardiovascular diseases.
Industry: In the industrial sector, Tridecadienoic acid, (Z,Z)- is used in the production of biodegradable polymers and surfactants. Its unique chemical properties make it suitable for use in environmentally friendly products.
作用機序
The mechanism of action of Tridecadienoic acid, (Z,Z)- involves its interaction with specific molecular targets and pathways. It can act as a ligand for various receptors, influencing cellular signaling pathways. For example, it may interact with peroxisome proliferator-activated receptors (PPARs), which play a role in lipid metabolism and inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Tridecanedioic acid: A similar long-chain fatty acid with two carboxylic acid groups.
Octadecadienoic acid: Another unsaturated fatty acid with a longer carbon chain and two double bonds.
Linoleic acid: A common polyunsaturated fatty acid found in many vegetable oils.
Uniqueness: Tridecadienoic acid, (Z,Z)- is unique due to its specific double bond configuration and chain length. This configuration can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. Its specific properties make it valuable in various scientific and industrial applications.
特性
分子式 |
C13H22O2 |
|---|---|
分子量 |
210.31 g/mol |
IUPAC名 |
(2Z,4Z)-trideca-2,4-dienoic acid |
InChI |
InChI=1S/C13H22O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h9-12H,2-8H2,1H3,(H,14,15)/b10-9-,12-11- |
InChIキー |
SUEKUALWVJZYCO-BASFJDSNSA-N |
異性体SMILES |
CCCCCCCC/C=C\C=C/C(=O)O |
正規SMILES |
CCCCCCCCC=CC=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-hydroxy-2-(hydroxymethyl)-7-(4-hydroxyphenyl)-2-methyl-4a,5,5a,9a,10,10a-hexahydropyrano[3,2-g]chromen-6-one](/img/structure/B12329022.png)
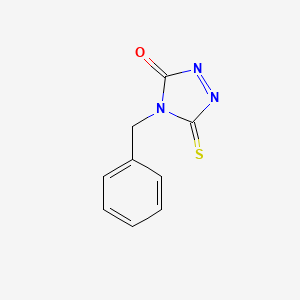
![10-([1,1'-Biphenyl]-3-yl)anthracen-9-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12329044.png)


![3-Bromo-3a,5-dihydropyrrolo[3,2-c]pyridin-4-one](/img/structure/B12329073.png)
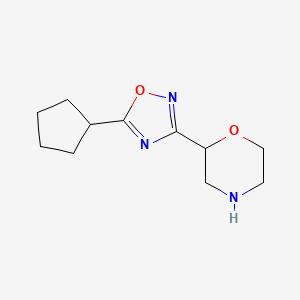
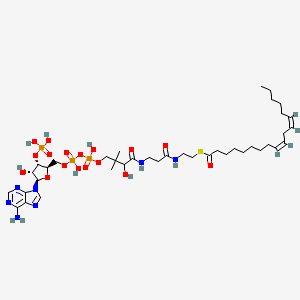

![6H-Pyrrolo[2,3-b]pyridin-6-one, 1,7-dihydro-4-hydroxy-](/img/structure/B12329082.png)


![tert-Butyl (1-(benzo[d]isothiazol-3-yl)piperidin-4-yl)(methyl)carbamate](/img/structure/B12329099.png)
